molecular formula C14H12N4S B11038676 4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B11038676
M. Wt: 268.34 g/mol
InChI Key: FYKGJIBBBUBMFJ-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that features a triazole ring fused with a pyridine and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to cyclization conditions, often involving heating and the use of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-1,2,4-TRIAZOLE: Lacks the thione group, which may affect its reactivity and biological activity.

    4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-ONE: Contains a carbonyl group instead of a thione, leading to different chemical properties.

    3-PYRIDYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE:

Uniqueness

4-(4-METHYLPHENYL)-5-(3-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thione group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

4-(4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S/c1-10-4-6-12(7-5-10)18-13(16-17-14(18)19)11-3-2-8-15-9-11/h2-9H,1H3,(H,17,19)

InChI Key

FYKGJIBBBUBMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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